molecular formula C6H12N2 B13501398 (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine

(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine

Cat. No.: B13501398
M. Wt: 112.17 g/mol
InChI Key: WCHKDACUFTZUMH-KVQBGUIXSA-N
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Description

rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine typically involves the use of starting materials that can form the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired bicyclic amine. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the exact synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions can vary widely, but they often include different amine derivatives and other functionalized bicyclic compounds.

Scientific Research Applications

rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in studies of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine exerts its effects can involve interactions with various molecular targets, such as enzymes and receptors. The rigid bicyclic structure of the compound can influence its binding affinity and specificity for these targets, potentially leading to unique biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride

Comparison: rac-(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and the presence of an amine group. This distinguishes it from similar compounds that may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity. For example, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine has an oxygen atom in place of the nitrogen atom, which can significantly alter its properties and applications .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-5-3-4-1-2-6(5)8-4/h4-6,8H,1-3,7H2/t4-,5+,6+/m0/s1

InChI Key

WCHKDACUFTZUMH-KVQBGUIXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1N2)N

Canonical SMILES

C1CC2C(CC1N2)N

Origin of Product

United States

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